Ethyl 2-{[(4-fluorophenyl)sulfonyl]amino}-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
ETHYL 2-(4-FLUOROBENZENESULFONAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a fluorobenzene sulfonamide group attached to a dimethylthiophene carboxylate ester
Preparation Methods
The synthesis of ETHYL 2-(4-FLUOROBENZENESULFONAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the intermediate: The reaction begins with the preparation of an intermediate compound by reacting substituted aromatic aldehyde with substituted aromatic amine.
Sulfonamide formation: The intermediate is then reacted with a sulfonyl chloride derivative to form the sulfonamide group.
Thiophene ring construction: The sulfonamide intermediate undergoes cyclization with a thiophene derivative under specific conditions to form the thiophene ring.
Esterification: Finally, the carboxylic acid group is esterified with ethanol to yield the desired compound
Chemical Reactions Analysis
ETHYL 2-(4-FLUOROBENZENESULFONAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.
Scientific Research Applications
ETHYL 2-(4-FLUOROBENZENESULFONAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of ETHYL 2-(4-FLUOROBENZENESULFONAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The compound’s fluorobenzene moiety can enhance its binding affinity to target proteins, thereby increasing its potency .
Comparison with Similar Compounds
ETHYL 2-(4-FLUOROBENZENESULFONAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE can be compared with similar compounds such as:
ETHYL 2-[N-(2-CHLOROPHENYL)4-FLUOROBENZENESULFONAMIDO]ACETATE: This compound has a similar sulfonamide structure but with a chlorophenyl group instead of a dimethylthiophene group.
METHYL 2-(4-FLUOROBENZENESULFONAMIDO)ACETATE: This compound has a methyl ester group instead of an ethyl ester group and lacks the thiophene ring.
ETHYL 5-(4-FLUOROBENZENESULFONAMIDO)THIOPHENE-2-CARBOXYLATE: This compound has a similar thiophene ring but with different substitution patterns.
These comparisons highlight the unique structural features of ETHYL 2-(4-FLUOROBENZENESULFONAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C15H16FNO4S2 |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
ethyl 2-[(4-fluorophenyl)sulfonylamino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C15H16FNO4S2/c1-4-21-15(18)13-9(2)10(3)22-14(13)17-23(19,20)12-7-5-11(16)6-8-12/h5-8,17H,4H2,1-3H3 |
InChI Key |
IKQICISTMLPQLO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NS(=O)(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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